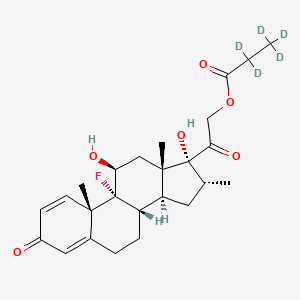
Dexamethasone 21-Propionate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone 21-Propionate-d5: is a synthetic glucocorticoid, a type of corticosteroid medication. It is a deuterated form of dexamethasone 21-propionate, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of dexamethasone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 21-propionate-d5 involves the esterification of dexamethasone with propionic acid-d5. The reaction typically occurs in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction is carried out under inert conditions to prevent moisture from interfering with the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dexamethasone 21-propionate-d5 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the replacement with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dexamethasone derivatives.
Scientific Research Applications
Chemistry: Dexamethasone 21-propionate-d5 is used as a reference standard in analytical chemistry to study the stability and degradation pathways of dexamethasone derivatives. It is also used in isotope dilution mass spectrometry for precise quantification.
Biology: In biological research, this compound is used to study the metabolic pathways and bioavailability of dexamethasone. It helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoids.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of new glucocorticoid formulations. It is also used in drug metabolism and pharmacokinetic studies to understand the drug’s behavior in the body.
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of dexamethasone-based medications. It helps in ensuring the consistency and potency of the final product.
Mechanism of Action
Dexamethasone 21-propionate-d5 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on the DNA. This interaction leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and chemokines, reduces leukocyte infiltration, and suppresses the immune response.
Comparison with Similar Compounds
Dexamethasone: The non-deuterated form of dexamethasone 21-propionate-d5.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research for understanding the behavior of dexamethasone derivatives in biological systems.
Properties
Molecular Formula |
C25H33FO6 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
InChI Key |
ALINSFFSOAHJII-HBOHDMCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


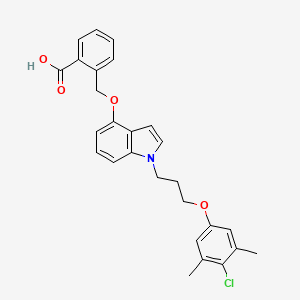
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
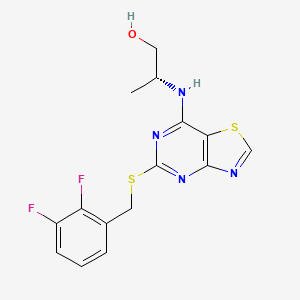


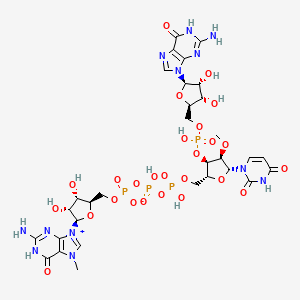
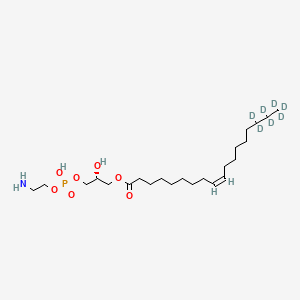
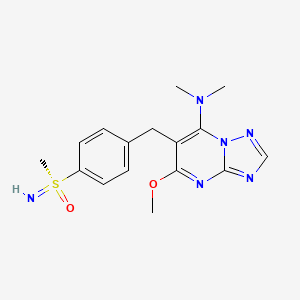
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
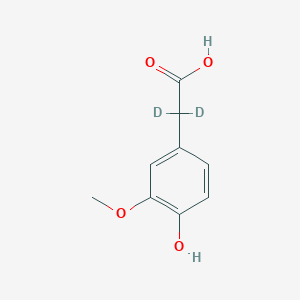

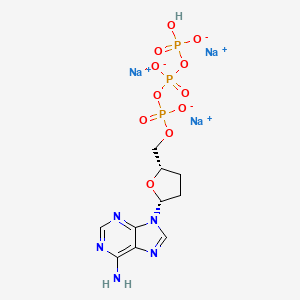
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)
